molecular formula C19H24O2 B14024579 (10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione

(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione

Cat. No.: B14024579
M. Wt: 284.4 g/mol
InChI Key: YEWSFUFGMDJFFG-WFZCBACDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione is a complex organic compound with a unique structure This compound belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione typically involves multiple steps, including cyclization and functional group modifications. The synthetic route often starts with simpler organic molecules that undergo a series of reactions such as Friedel-Crafts alkylation, cyclization, and oxidation to form the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known sterol with a similar cyclopenta[a]phenanthrene structure.

    Estradiol: A steroid hormone with a similar core structure but different functional groups.

    Testosterone: Another steroid hormone with a similar backbone but distinct functional groups.

Uniqueness

What sets (10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(10R,13S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-16H,5-10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1

InChI Key

YEWSFUFGMDJFFG-WFZCBACDSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)C=CC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)CCC34C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.